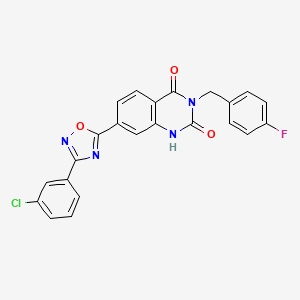

7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesewege und Reaktionsbedingungen

Die Synthese von „7-(3-(3-Chlorphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-Fluorbenzyl)chinazolin-2,4(1H,3H)-dion“ beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg könnte Folgendes umfassen:

Bildung des 1,2,4-Oxadiazolrings: Dies kann durch die Reaktion eines geeigneten Nitrils mit Hydroxylamin unter sauren Bedingungen erreicht werden.

Kopplung mit dem Chinazolin-Kern: Das Oxadiazol-Zwischenprodukt kann durch nukleophile Substitution oder andere geeignete Reaktionen mit einem Chinazolin-Derivat gekoppelt werden.

Einführung der Chlorphenyl- und Fluorbenzyl-Gruppen: Diese Gruppen können durch verschiedene Substitutionsreaktionen eingeführt werden, oft unter Verwendung halogenierter Vorstufen und geeigneter Katalysatoren.

Vorbereitungsmethoden

Die industrielle Produktion solcher Verbindungen beinhaltet typischerweise die Optimierung des Synthesewegs, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dies kann die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungstechniken und Prinzipien der Grünen Chemie beinhalten.

Chemische Reaktionsanalyse

Arten von Reaktionen

„7-(3-(3-Chlorphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-Fluorbenzyl)chinazolin-2,4(1H,3H)-dion“ kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Chinazolin-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können den Oxadiazolring oder andere funktionelle Gruppen verändern.

Substitution: Halogenatome in der Verbindung können durch andere Gruppen unter Verwendung nukleophiler oder elektrophiler Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogenierte Vorstufen, organometallische Reagenzien.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Chinazolin-N-Oxiden führen, während Reduktion verschiedene reduzierte Chinazolin-Derivate produzieren kann.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht verschiedene Modifikationen, wodurch sie zu einem wertvollen Zwischenprodukt in der organischen Synthese wird.

Biologie

Biologisch sind Chinazolin-Derivate für ihr Potenzial als Enzyminhibitoren, antimikrobielle Mittel und Antikrebsmittel bekannt. Diese spezifische Verbindung kann auf ähnliche Anwendungen hin untersucht werden.

Medizin

In der Medizin könnte die Verbindung auf ihre potenziellen therapeutischen Wirkungen untersucht werden. Chinazolin-Derivate wurden auf ihre Fähigkeit untersucht, Tyrosinkinasen zu hemmen, die an der Krebsentwicklung beteiligt sind.

Industrie

Industriell kann die Verbindung Anwendungen bei der Entwicklung neuer Materialien, Agrochemikalien und Pharmazeutika finden.

Wirkmechanismus

Der Wirkmechanismus von „7-(3-(3-Chlorphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-Fluorbenzyl)chinazolin-2,4(1H,3H)-dion“ hängt von seinem spezifischen biologischen Ziel ab. Wenn es beispielsweise als Kinasinhibitor wirkt, kann es an die ATP-Bindungsstelle des Enzyms binden und so dessen Aktivität verhindern und somit die Zellproliferation hemmen.

Analyse Chemischer Reaktionen

Types of Reactions

“7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different quinazoline derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.

Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenated precursors, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce various reduced quinazoline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, quinazoline derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may be studied for similar applications.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Quinazoline derivatives have been explored for their ability to inhibit tyrosine kinases, which are involved in cancer progression.

Industry

Industrially, the compound may find applications in the development of new materials, agrochemicals, and pharmaceuticals.

Wirkmechanismus

The mechanism of action of “7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione” would depend on its specific biological target. For example, if it acts as a kinase inhibitor, it may bind to the ATP-binding site of the enzyme, preventing its activity and thereby inhibiting cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Gefitinib: Ein Chinazolin-Derivat, das als Antikrebsmittel verwendet wird.

Erlotinib: Ein weiterer Chinazolin-basierter Tyrosinkinase-Inhibitor.

Lapatinib: Ein dualer Tyrosinkinase-Inhibitor, der EGFR und HER2 angreift.

Einzigartigkeit

Die Einzigartigkeit von „7-(3-(3-Chlorphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-Fluorbenzyl)chinazolin-2,4(1H,3H)-dion“ liegt in seinem spezifischen Substitutionsschema, das im Vergleich zu anderen Chinazolin-Derivaten unterschiedliche biologische Aktivitäten und chemische Eigenschaften verleihen kann.

Eigenschaften

Molekularformel |

C23H14ClFN4O3 |

|---|---|

Molekulargewicht |

448.8 g/mol |

IUPAC-Name |

7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-fluorophenyl)methyl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C23H14ClFN4O3/c24-16-3-1-2-14(10-16)20-27-21(32-28-20)15-6-9-18-19(11-15)26-23(31)29(22(18)30)12-13-4-7-17(25)8-5-13/h1-11H,12H2,(H,26,31) |

InChI-Schlüssel |

BEZWLXNDDFXVHU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-Chloro-2-methylphenyl)-2-[4-(morpholine-4-sulfonyl)-1H-imidazol-1-YL]acetamide](/img/structure/B11272639.png)

![N-(4-bromophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B11272649.png)

![5-[(3-chlorophenyl)amino]-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11272652.png)

![N-Cycloheptyl-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B11272664.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetamide](/img/structure/B11272670.png)

![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide](/img/structure/B11272685.png)

![N-(4-bromophenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B11272691.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-chlorobenzamide](/img/structure/B11272696.png)

![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-phenoxyphenyl)piperidine-4-carboxamide](/img/structure/B11272701.png)

![N-(3,5-Dimethylphenyl)-2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide](/img/structure/B11272708.png)